Mono(1-butyl-3-methyl-1H-imidazol-3-ium)tribromide
Overview
Description
1-Butyl-3-methylimidazolium tribromide, commonly referred to as Mono(1-butyl-3-methyl-1H-imidazol-3-ium)tribromide, is an ionic liquid that has gained significant attention in recent years. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methylimidazolium tribromide typically involves the reaction of 1-butyl-3-methylimidazolium bromide with bromine. The process is carried out under controlled conditions to ensure the formation of the tribromide compound. The reaction is usually conducted at room temperature, and the resulting product is purified through washing with ethyl acetate and vacuum drying .
Industrial Production Methods: In industrial settings, the production of 1-butyl-3-methylimidazolium tribromide can be scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylimidazolium tribromide is known to undergo various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes and ketones under mild conditions.
Bromination: It is used as a brominating agent for the selective monobromination of aromatic compounds and other substrates.
Common Reagents and Conditions:
Oxidation: The oxidation reactions typically involve the use of 1-butyl-3-methylimidazolium tribromide in the presence of a base such as sodium carbonate.
Major Products Formed:
Oxidation: The major products of oxidation reactions include aldehydes and ketones.
Bromination: The major products of bromination reactions are monobrominated aromatic compounds.
Scientific Research Applications
1-Butyl-3-methylimidazolium tribromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and bromination reactions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-butyl-3-methylimidazolium tribromide involves its ability to donate bromine atoms to substrates, facilitating oxidation and bromination reactions. The compound’s high electron density and stability allow it to effectively participate in these reactions, leading to the formation of desired products .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium bromide: This compound is a precursor to 1-butyl-3-methylimidazolium tribromide and shares similar properties but lacks the tribromide functionality.
Ethylenebis(N-methylimidazolium) ditribromide: Another ionic liquid used for bromination reactions, but with different structural characteristics.
Uniqueness: 1-Butyl-3-methylimidazolium tribromide stands out due to its high selectivity and efficiency in oxidation and bromination reactions. Its ability to function under mild and solvent-free conditions makes it a valuable reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;molecular bromine;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.Br2.BrH/c1-3-4-5-10-7-6-9(2)8-10;1-2;/h6-8H,3-5H2,1-2H3;;1H/q+1;;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIBIAFTIAOZCA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Br-].BrBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820965-08-0 | |
Record name | 1-Butyl-3-methylimidazolium Tribromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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